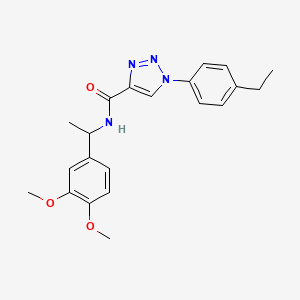

N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-5-15-6-9-17(10-7-15)25-13-18(23-24-25)21(26)22-14(2)16-8-11-19(27-3)20(12-16)28-4/h6-14H,5H2,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCIZGDUJMQOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through cycloaddition reactions. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of the desired compound .

Anticancer Activity

Recent research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of a related triazole derivative against epidermoid carcinoma (A431) and colon cancer cell lines (HCT116). The results indicated an IC50 value of 44.77 µg/mL for A431 and 201.45 µg/mL for HCT116 . This suggests that modifications in the triazole structure can enhance anticancer activity.

Antioxidant Activity

The antioxidant properties of triazole derivatives are also noteworthy. A related compound demonstrated significant radical scavenging activity in DPPH assays, with effectiveness remaining consistent across various concentrations. The results indicated a scavenging rate of approximately 72% at 300 mg/mL . This highlights the potential for these compounds in mitigating oxidative stress-related diseases.

Antitrypanosomal Activity

Triazole derivatives have been investigated for their antitrypanosomal activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies reported IC50 values ranging from 0.21 µM to 6.20 µM for various triazole analogs . Such findings underscore the importance of structural modifications in enhancing the efficacy against parasitic infections.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways : Triazole compounds often act as enzyme inhibitors. For instance, molecular docking studies have shown strong binding affinities to target enzymes involved in cancer progression and parasite metabolism .

- Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability and proliferation.

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Triazole Carboxamides with Aromatic Substituents

Compound A : N-(4-Ethoxyphenyl)-1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide (CAS 871323-15-8)

- Structural Differences :

- Substituent at triazole position 5 : Methyl group (vs. absence in the target compound).

- Aromatic groups : 2-Methoxyphenyl at position 1 and 4-ethoxyphenyl on the carboxamide (vs. 4-ethylphenyl and 3,4-dimethoxyphenethyl).

- Implications :

Compound B : N-(2-Ethoxyphenyl)-1-(4-Isopropylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide (CAS 899965-15-2)

- Structural Differences :

- Isopropyl group : Introduces greater steric hindrance than the 4-ethylphenyl group.

- 2-Ethoxyphenyl carboxamide : Ortho-substitution may hinder binding to planar targets compared to the para-substituted dimethoxyphenethyl group in the target compound.

- Implications :

Triazole Isomers and Heterocyclic Variations

Compound C : 1-[4-(Difluoromethoxy)Phenyl]-N-(3,4-Dimethoxyphenyl)-1H-1,2,4-Triazole-3-Carboxamide

- Structural Differences :

- Triazole isomer : 1,2,4-triazole (vs. 1,2,3-triazole in the target compound).

- Difluoromethoxy group : Enhances metabolic stability and electronegativity.

- Fluorine atoms improve pharmacokinetic properties but may reduce π-π interactions .

Carboxamide-Linked Derivatives with Cyclic Substituents

Compound D : N-(Cyclopropylmethyl)-1-(2-Hydroxy-2-(2-Methoxyphenyl)Ethyl)-1H-1,2,3-Triazole-4-Carboxamide (CAS 1396680-43-5)

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Effects : Methoxy and ethoxy groups in the target compound and analogs modulate electron density, influencing interactions with cytochrome P450 enzymes or receptor binding pockets .

- Steric Considerations : Bulkier substituents (e.g., isopropyl in Compound B) may hinder binding to compact active sites compared to the 4-ethylphenyl group in the target compound .

- Metabolic Stability : Fluorinated derivatives (Compound C) exhibit improved resistance to oxidative metabolism but may face challenges in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.